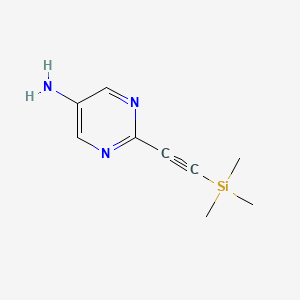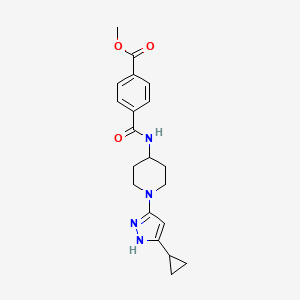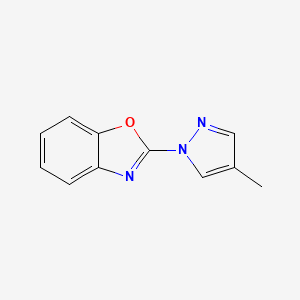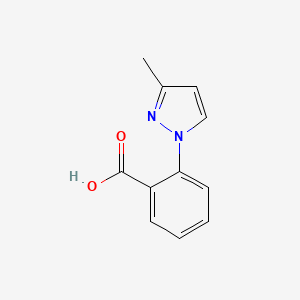![molecular formula C17H23ClN2O B2418111 1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine CAS No. 2411195-46-3](/img/structure/B2418111.png)
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and an aziridine moiety
准备方法
The synthesis of 1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the chlorine atom onto the phenyl ring.
Attachment of the Aziridine Moiety: The aziridine group can be introduced via nucleophilic substitution reactions, where an aziridine precursor reacts with the chlorinated phenyl intermediate.
Final Assembly: The final step involves the coupling of the aziridine-substituted phenyl group with the pyrrolidine core under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The aziridine moiety can participate in ring-opening reactions with nucleophiles, leading to the formation of various substituted derivatives.
科学研究应用
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of 1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine involves its interaction with specific molecular targets. The aziridine moiety is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. This interaction can result in the modulation of biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine cores but different substituents may exhibit different biological activities and chemical reactivities.
Aziridine-Containing Compounds:
Chlorinated Phenyl Compounds: The presence of chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, which can lead to distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-7-6-15(10-17(16)19-8-1-2-9-19)21-12-14-11-20(14)13-4-3-5-13/h6-7,10,13-14H,1-5,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMYNUOFBDKFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)OCC3CN3C4CCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)



![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)


![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

